molecular formula C8H9ClN2O2 B2698264 3-((6-Chloropyridin-2-yl)amino)propanoic acid CAS No. 76629-11-3

3-((6-Chloropyridin-2-yl)amino)propanoic acid

Cat. No.: B2698264
CAS No.: 76629-11-3
M. Wt: 200.62
InChI Key: AGUQXLJLUUWXDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((6-Chloropyridin-2-yl)amino)propanoic acid is a versatile chemical compound with the molecular formula C8H9ClN2O2. It is known for its intriguing properties and is widely used in scientific research, particularly in the development of novel drug compounds and catalytic processes. This compound is essential in various fields, making it a significant component of modern scientific investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-Chloropyridin-2-yl)amino)propanoic acid typically involves the reaction of 6-chloropyridine-2-amine with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst, such as sodium hydroxide, to facilitate the reaction. The process can be summarized as follows:

    Reaction of 6-chloropyridine-2-amine with acrylonitrile: This step forms an intermediate compound.

    Hydrolysis of the intermediate: The intermediate is then hydrolyzed to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

3-((6-Chloropyridin-2-yl)amino)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

3-((6-Chloropyridin-2-yl)amino)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 3-((6-Chloropyridin-2-yl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

3-((6-Chloropyridin-2-yl)amino)propanoic acid can be compared with other similar compounds, such as:

    2-Amino-3-(6-chloropyridin-3-yl)propanoic acid: This compound has a similar structure but differs in the position of the chlorine atom on the pyridine ring.

    3-Amino-3-(6-chloropyridin-2-yl)propanoic acid: Another similar compound with slight variations in the amino and propanoic acid groups.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-[(6-chloropyridin-2-yl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c9-6-2-1-3-7(11-6)10-5-4-8(12)13/h1-3H,4-5H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUQXLJLUUWXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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